molecular formula C10H5N3O2S B3034144 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione CAS No. 1401319-43-4

1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione

Cat. No.: B3034144
CAS No.: 1401319-43-4
M. Wt: 231.23
InChI Key: MRHFHTPJPOYCSC-UHFFFAOYSA-N
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Description

1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features both a benzo[c][1,2,5]thiadiazole and a pyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione typically involves the formation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of the pyrrole-2,5-dione moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with maleic anhydride can yield the desired product through a series of cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione is unique due to the combination of the benzo[c][1,2,5]thiadiazole and pyrrole-2,5-dione moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2S/c14-9-3-4-10(15)13(9)6-1-2-7-8(5-6)12-16-11-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHFHTPJPOYCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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